molecular formula C19H20N4O3 B11200773 3-[4-(dimethylamino)phenyl]-N-(2-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide

3-[4-(dimethylamino)phenyl]-N-(2-methoxybenzyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11200773
M. Wt: 352.4 g/mol
InChI Key: YKONYDFKTDEJDO-UHFFFAOYSA-N
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Description

3-[4-(dimethylamino)phenyl]-N-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dimethylamino group, a methoxyphenyl group, and an oxadiazole ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(dimethylamino)phenyl]-N-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-(dimethylamino)benzaldehyde with 2-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with the appropriate reagents to form the oxadiazole ring, followed by acylation to introduce the carboxamide group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(dimethylamino)phenyl]-N-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the dimethylamino group yields N-oxide derivatives, while reduction of the oxadiazole ring results in amine derivatives .

Mechanism of Action

The mechanism of action of 3-[4-(dimethylamino)phenyl]-N-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 3-[4-(dimethylamino)phenyl]-N-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the oxadiazole ring, in particular, contributes to its stability and versatility in various chemical reactions .

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-N-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H20N4O3/c1-23(2)15-10-8-13(9-11-15)17-21-19(26-22-17)18(24)20-12-14-6-4-5-7-16(14)25-3/h4-11H,12H2,1-3H3,(H,20,24)

InChI Key

YKONYDFKTDEJDO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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